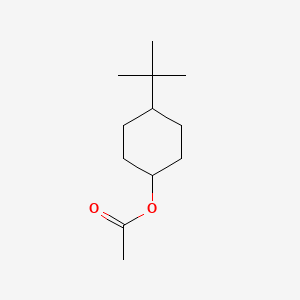

4-tert-Butylcyclohexyl acetate

Description

Overview of Cyclohexyl Acetates in Chemical Research

Cyclohexyl acetates, as a class of organic compounds, are esters formed from cyclohexanol (B46403) and acetic acid. solubilityofthings.com Their primary role in academic and industrial research is multifaceted. They are frequently used as solvents due to their ability to dissolve a wide range of organic compounds, a property valuable in paint manufacturing and chemical processing. solubilityofthings.com In a research setting, they serve as reagents and substrates in various chemical reactions. solubilityofthings.com The esterification of cyclohexanol to produce cyclohexyl acetate (B1210297) is a classic example of organic synthesis, often used in educational settings to demonstrate condensation reactions. solubilityofthings.com

Furthermore, the study of cyclohexyl acetates contributes to the broader understanding of reaction kinetics and thermodynamics. For instance, the synthesis of cyclohexyl acetate from cyclohexene (B86901) and acetic acid is a reversible reaction, and its study has been instrumental in developing processes like reactive distillation to enhance conversion rates. nih.govacs.orgresearchgate.net

Significance of the tert-Butyl Group in Cyclohexane (B81311) Derivatives for Conformational Analysis

The tert-butyl group is of paramount importance in the conformational analysis of cyclohexane derivatives due to its significant steric bulk. This bulkiness effectively "locks" the cyclohexane ring into a specific chair conformation. brainly.instackexchange.comchemistryschool.net In a monosubstituted cyclohexane, the substituent can occupy either an axial or an equatorial position. The energy difference between these two conformations is known as the A-value. masterorganicchemistry.comwikipedia.org

The tert-butyl group possesses a particularly high A-value, approximately 5 kcal/mol, which signifies a strong energetic preference for the equatorial position to avoid destabilizing 1,3-diaxial interactions. stackexchange.commasterorganicchemistry.comwikipedia.org This preference is so pronounced that the concentration of the conformer with an axial tert-butyl group is negligible at room temperature, with an equatorial-to-axial ratio of about 10,000:1. stackexchange.commasterorganicchemistry.com This conformational locking simplifies the study of reaction mechanisms and stereochemistry on the cyclohexane ring, as it removes the complication of a flexible ring system. stackexchange.comfiveable.me

Table 1: A-Values for Common Cyclohexane Substituents

| Substituent | A-Value (kcal/mol) |

|---|---|

| -H | 0 |

| -CH3 | 1.70 |

| -CH2CH3 | 1.75 |

| -CH(CH3)2 | 2.15 |

| -C(CH3)3 | ~5.0 |

| -OH | 0.87 |

| -Br | 0.43 |

This table illustrates the significant steric demand of the tert-butyl group compared to other common substituents. masterorganicchemistry.com

Stereoisomeric Forms of 4-tert-Butylcyclohexyl Acetate: cis and trans Isomers

This compound exists as two geometric isomers: cis and trans. chemicalbook.comnist.gov These isomers arise from the relative orientation of the tert-butyl and acetate groups on the cyclohexane ring. In the most stable chair conformation, the bulky tert-butyl group will occupy an equatorial position. Consequently, in the cis-isomer, the acetate group is in an axial position, while in the trans-isomer, the acetate group is in an equatorial position. stackexchange.com

The synthesis of these isomers can be directed by the choice of catalyst during the hydrogenation of 4-tert-butylphenol (B1678320) to 4-tert-butylcyclohexanol (B146172), the precursor alcohol. The use of a Raney nickel catalyst typically yields a higher percentage of the trans-isomer, whereas a rhodium-carbon catalyst favors the formation of the cis-isomer. chemicalbook.comscentree.co The subsequent acetylation of the corresponding alcohol yields the desired acetate isomer. chemicalbook.comalmacgroup.com Biocatalytic methods using enzymes like alcohol dehydrogenases (ADHs) and lipases have also been developed for the stereoselective synthesis of the cis-isomer. mdpi.com

While the physical constants of the cis and trans isomers show little variation, their spectroscopic properties and odors are distinct. chemicalbook.com The trans-isomer is described as having a woody scent, while the cis-isomer possesses a more intense floral and fruity aroma. chemicalbook.comscentree.co Although mass spectra of the two isomers are nearly identical, their ¹H NMR spectra show characteristic differences that allow for their distinction. mdpi.comubc.ca

Table 2: Spectroscopic Data for cis- and trans-4-tert-Butylcyclohexyl Acetate

| Isomer | ¹H NMR (CDCl₃, 400 MHz) - Chemical Shift (δ) for CHOAc proton | ¹³C NMR (CDCl₃, 100.6 MHz) - Chemical Shift (δ) for CHOAc carbon |

|---|---|---|

| cis | 4.99 (m) | 69.6 |

| trans | 4.61 (tt) | 73.5 |

This table highlights the key differences in the NMR spectra of the two isomers, which are crucial for their identification. mdpi.com

Research Gaps and Future Directions in this compound Studies

Despite being a well-studied molecule, there remain areas for further investigation concerning this compound. One promising avenue is the development of even more efficient and environmentally friendly synthetic routes. While biocatalytic methods have shown great promise, further optimization of enzyme selection, reaction conditions, and process design, such as continuous-flow systems, could lead to more sustainable industrial production. mdpi.com

Another area of interest lies in exploring the reactivity of the conformationally locked isomers in a wider range of chemical transformations. The fixed stereochemistry of the acetate group (axial in cis, equatorial in trans) provides a unique platform to study the influence of steric hindrance and stereoelectronic effects on reaction outcomes. This could lead to a deeper understanding of reaction mechanisms and the development of new stereoselective synthetic methodologies.

Furthermore, while the fragrance properties of the isomers are known, a more detailed investigation into the structure-activity relationship could be beneficial. chemicalbook.com Understanding how subtle changes in the molecular structure impact olfactory perception could guide the design of new fragrance molecules with specific desired scents.

Finally, the use of this compound and its derivatives in materials science, for example, in the preparation of fragrance-encapsulated polymers, is an emerging field that warrants further exploration. chemicalbook.com Investigating the compatibility and release characteristics of these compounds from different polymer matrices could lead to new applications in consumer products and beyond.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-tert-butylcyclohexyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O2/c1-9(13)14-11-7-5-10(6-8-11)12(2,3)4/h10-11H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBZRJSQZCBXRGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC(CC1)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1027974, DTXSID701014582, DTXSID70893643 | |

| Record name | 4-tert-Butylcyclohexyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1027974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-tert-Butylcyclohexyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701014582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-tert-Butylcyclohexyl acetate, cis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70893643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Liquid, Other Solid; Dry Powder, Water or Solvent Wet Solid, Liquid; Liquid | |

| Record name | Cyclohexanol, 4-(1,1-dimethylethyl)-, 1-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

32210-23-4, 1900-69-2, 10411-92-4 | |

| Record name | 4-tert-Butylcyclohexyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32210-23-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-tert-Butylcyclohexanyl acetate, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001900692 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-tert-Butylcyclohexyl acetate, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010411924 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-tert-Butylcyclohexyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032210234 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-tert-Butylcyclohexyl acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163103 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanol, 4-(1,1-dimethylethyl)-, 1-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanol, 4-(1,1-dimethylethyl)-, 1-acetate, cis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanol, 4-(1,1-dimethylethyl)-, 1-acetate, trans- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-tert-Butylcyclohexyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1027974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-tert-Butylcyclohexyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701014582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-tert-Butylcyclohexyl acetate, cis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70893643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-4-tert-butylcyclohexyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.789 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-tert-butylcyclohexyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.307 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-4-tert-butylcyclohexyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.999 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-TERT-BUTYLCYCLOHEXYL ACETATE, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JN4PL52AKL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-TERT-BUTYLCYCLOHEXANYL ACETATE, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ATR4EHD017 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Chemical Transformations

Stereoselective Synthesis of 4-tert-Butylcyclohexyl Acetate (B1210297) Isomers

The selective synthesis of the cis and trans isomers of 4-tert-butylcyclohexyl acetate is a key focus in its production. Both biocatalytic and traditional catalytic methods have been developed to achieve high diastereomeric purity.

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis for producing specific isomers of this compound. almacgroup.com These methods often operate under mild conditions and can achieve high levels of stereoselectivity.

Continuous-flow biocatalysis has emerged as a powerful technique for the efficient and scalable synthesis of the desired cis-isomer of this compound. mdpi.comresearchgate.net This methodology allows for enhanced process control, higher productivity, and easier product isolation compared to batch processes. polimi.itmdpi.com A two-step enzymatic process in a continuous-flow system can be employed, starting with the stereoselective reduction of 4-tert-butylcyclohexanone (B146137). mdpi.com This is followed by an in-line enzymatic acetylation of the resulting cis-4-tert-butylcyclohexanol. mdpi.com The integration of reaction and separation steps within the continuous-flow setup streamlines the entire synthesis, leading to high diastereoisomeric purity of the final product. mdpi.comresearchgate.net

A typical continuous-flow setup involves pumping the substrate solution through a reactor containing an immobilized enzyme. nih.gov For the synthesis of cis-4-tert-butylcyclohexyl acetate, the first step utilizes an alcohol dehydrogenase to reduce the ketone precursor. researchgate.net The aqueous product stream is then mixed with an organic solvent and the acetyl donor, and passed through a second reactor containing an immobilized lipase (B570770) for the acetylation step. researchgate.net This integrated approach avoids the isolation of intermediates and minimizes waste.

Alcohol dehydrogenases (ADHs) are crucial enzymes in the biocatalytic production of the cis-isomer of 4-tert-butylcyclohexanol (B146172), the precursor to the desired acetate. mdpi.com These enzymes catalyze the stereoselective reduction of 4-tert-butylcyclohexanone. mdpi.comnih.gov By screening various commercially available ADHs, researchers have identified enzymes that exhibit high conversion rates and excellent diastereoselectivity towards the thermodynamically less stable cis-isomer. mdpi.com For instance, certain ADHs can achieve up to 99% conversion with a high diastereomeric excess (de) for the cis-alcohol. mdpi.com The selection of the appropriate ADH is critical, as some can favor the formation of the trans-isomer. mdpi.com

The reduction reaction catalyzed by ADHs typically requires a cofactor, such as NADH, which is regenerated in situ. mdpi.com This can be achieved by using a co-substrate like 2-propanol. mdpi.com The ability to find ADHs that selectively produce either the cis or trans isomer provides a versatile biocatalytic toolbox for accessing the desired precursor for this compound. mdpi.comalmacgroup.com

| ADH Enzyme | Conversion (%) | Diastereomeric Excess (de %) | Favored Isomer |

|---|---|---|---|

| ADH200 | >99 | >99 | cis |

| EVO30 | Complete | 66 | cis |

| ADH440 | Complete | >99 | trans |

| ADH420 | Complete | Not specified | cis |

| ADH270 | Complete | Not specified | cis |

Following the stereoselective reduction to cis-4-tert-butylcyclohexanol, the final step in the biocatalytic synthesis is the enzymatic acetylation to form cis-4-tert-butylcyclohexyl acetate. mdpi.com Lipases are commonly employed for this transformation due to their broad substrate specificity and stability in organic solvents. units.it Candida antarctica lipase A (CALA) has been identified as a particularly effective catalyst for the acetylation of cis-4-tert-butylcyclohexanol. mdpi.com

The reaction is typically carried out in an organic solvent such as methyl tert-butyl ether (MTBE), with an acyl donor like vinyl acetate. mdpi.com CALA has been shown to efficiently catalyze the acetylation of both cis- and trans-4-tert-butylcyclohexanol, achieving high conversion rates. mdpi.com For example, in the acetylation of cis-4-tert-butylcyclohexanol, CALA can achieve near-quantitative conversion in a reasonable timeframe. mdpi.com

| Lipase | Conversion (%) in 18h |

|---|---|

| Candida antarctica A (CALA) | >99 |

| Candida antarctica B (CALB) | 25 |

| Candida rugosa (CRL) | <5 |

| Porcine Pancreas (PPL) | <5 |

| Pseudomonas cepacia (PSL) | <5 |

Traditional catalytic hydrogenation of 4-tert-butylphenol (B1678320) is a common industrial method for producing 4-tert-butylcyclohexanol, which is then acetylated. google.comnacatsoc.org The stereoselectivity of this hydrogenation is highly dependent on the catalyst and reaction conditions, offering a pathway to control the isomer ratio of the final acetate product. almacgroup.com

The use of rhodium-on-carbon (Rh/C) catalysts is a well-established method for promoting the formation of the cis-isomer of 4-tert-butylcyclohexanol during the hydrogenation of 4-tert-butylphenol. google.comalmacgroup.com The presence of an acid, such as hydrochloric acid or sulfuric acid, in the reaction medium can further enhance the selectivity towards the cis-isomer. almacgroup.comgoogle.com This approach can yield cis/trans isomer ratios of approximately 80:20 to 90:10. almacgroup.com

The hydrogenation is typically carried out under elevated temperature and pressure. almacgroup.com The choice of solvent can also influence the reaction; for instance, isopropanol is often used. google.com By carefully controlling these parameters, it is possible to achieve a high yield of the desired cis-4-tert-butylcyclohexanol, which can then be acetylated to produce cis-4-tert-butylcyclohexyl acetate with a high isomeric purity. google.com A patented process describes the hydrogenation of 4-tert-butylphenol in the presence of a rhodium catalyst and a specific acid to achieve a high cis-isomer content in the resulting 4-tert-butylcyclohexanol. google.com

| Catalyst | Additive | cis/trans Ratio |

|---|---|---|

| Rhodium on Carbon | HCl or H₂SO₄ | 80:20 to 90:10 |

| Rhodium on Carbon | - | Not specified |

Catalytic Hydrogenation Approaches for Isomer Control

Influence of Reaction Conditions on Stereoselectivity

The stereochemical composition of 4-tert-butylcyclohexanol, the precursor to this compound, is highly dependent on the conditions employed during the hydrogenation of 4-tert-butylphenol. Key parameters such as temperature, solvent, and the presence of acid additives play a crucial role in directing the reaction towards the desired cis or trans isomer.

Temperature: The reaction temperature is a critical factor for both reaction rate and stereoselectivity. For rhodium-catalyzed hydrogenations, a temperature range of 40 to 80°C is preferred to optimize the reaction rate and achieve high cis-isomer selectivity. google.comgoogleapis.com Temperatures exceeding 100°C can be detrimental to cis-isomer selectivity. google.comgoogleapis.com In gas-phase hydrogenations over Pt/SiO2 catalysts, temperatures are typically higher, ranging from 410–490 K (137–217°C). nacatsoc.org However, at temperatures above 170-200°C, undesirable side reactions like hydrogenolysis become more significant. nacatsoc.orgresearchgate.net

Solvents: The choice of solvent can significantly alter the stereochemical outcome. The use of supercritical carbon dioxide (scCO₂) as a solvent in the hydrogenation of 4-tert-butylphenol over a rhodium-on-carbon catalyst has been shown to enhance the formation of cis-4-tert-butylcyclohexanol. oup.commdpi.com The increased miscibility of hydrogen in scCO₂ can lead to higher reaction rates and improved selectivity. oup.com

Acid Additives: The addition of protonic acids to the reaction system is an effective method for increasing the cis to trans isomer ratio. oup.com Compounds such as hydrogen chloride, sulfuric acid, perchloric acid, and hydrogen bromide can be used. google.comgoogleapis.com In a rhodium-on-carbon catalyzed system, the addition of hydrochloric acid in a supercritical carbon dioxide solvent resulted in a high cis ratio of 0.9. oup.comoup.com The cis ratio was observed to increase with the amount of hydrochloric acid added, eventually reaching a plateau. oup.com

| Parameter | Condition | Effect on Stereoselectivity | Catalyst System | Source |

|---|---|---|---|---|

| Temperature | 40-80°C | Favors high cis-isomer selectivity | Rhodium | google.comgoogleapis.com |

| Temperature | >100°C | Decreases cis-isomer selectivity | Rhodium | google.comgoogleapis.com |

| Solvent | Supercritical Carbon Dioxide (scCO₂) | Enhances cis-isomer formation | Rhodium on Carbon | oup.commdpi.com |

| Additive | Hydrochloric Acid (HCl) | Increases cis-isomer ratio significantly (up to 0.9) | Rhodium on Carbon in scCO₂ | oup.comoup.com |

| Additive | Sulfuric Acid, Perchloric Acid | Increases cis-isomer ratio | Rhodium | google.comgoogleapis.com |

Comparison of Catalyst Systems (e.g., Raney Nickel vs. Rhodium)

The choice of metal catalyst is a determining factor in the stereoselectivity of 4-tert-butylphenol hydrogenation. Raney Nickel and rhodium-based catalysts are commonly employed, each favoring the formation of a different isomer.

Raney Nickel: This nickel-aluminum alloy catalyst is known to produce a high percentage of the trans-isomer of 4-tert-butylcyclohexanol. chemicalbook.com Raney Nickel is a widely used heterogeneous catalyst in various industrial hydrogenation processes. acs.orgwikipedia.org

Rhodium: In contrast, rhodium-on-carbon catalysts yield a high percentage of the cis-isomer. chemicalbook.com By using a rhodium catalyst in conjunction with specific solvents and acid additives, a cis-isomer content of over 90% can be achieved. google.comoup.com This high cis selectivity is particularly valuable as the cis-isomer of this compound is often the more desired fragrance component. mdpi.com

| Catalyst | Predominant Isomer Formed | Source |

|---|---|---|

| Raney Nickel | trans-4-tert-Butylcyclohexanol | chemicalbook.com |

| Rhodium on Carbon | cis-4-tert-Butylcyclohexanol | chemicalbook.com |

Isomerization Techniques for cis/trans Ratio Control

Following the initial hydrogenation, the isomeric ratio of 4-tert-butylcyclohexanol can be further manipulated. The trans-alcohol can be isomerized to the cis-isomer using alkaline catalysts. This process can be coupled with distillation to continuously remove the lower-boiling cis-alcohol from the mixture, thereby driving the equilibrium towards the formation of the cis product. chemicalbook.com

Esterification Reaction Kinetics and Mechanisms

The final step in the synthesis is the acetylation of 4-tert-butylcyclohexanol with an acetylating agent like acetic acid or acetic anhydride to form this compound. google.com While this reaction can proceed without a catalyst, the rate is extremely slow. researchgate.net Therefore, an acid catalyst is typically employed to increase the reaction rate. researchgate.net

Heterogeneous Catalysis in this compound Synthesis

In response to environmental concerns, the use of heterogeneous catalysts over traditional homogeneous mineral acids (like sulfuric acid) has become prevalent. researchgate.netscirp.org Heterogeneous catalysts, such as ion exchange resins, offer several advantages: they can be easily separated from the reaction mixture, are often reusable, reduce corrosive waste streams, and can lead to higher reaction selectivity with fewer by-products. researchgate.netscirp.orgsamyangtrilite.com

Amberlyst-15 is a macroreticular, strongly acidic cation exchange resin that is widely used as a solid acid catalyst in various organic transformations, including esterification. researchgate.netarkat-usa.orgbenthamopen.comresearchgate.net It consists of a polystyrene-divinylbenzene copolymer backbone functionalized with sulfonic acid (-SO₃H) groups. scirp.org

In the synthesis of this compound, Amberlyst-15 serves as an effective and reusable heterogeneous catalyst for the esterification of 4-tert-butylcyclohexanol with acetic acid. researchgate.netresearchgate.net Its use promotes an environmentally benign process. researchgate.net The porous nature of macroporous resins like Amberlyst-15 allows their use in both polar and non-polar solvent systems. samyangtrilite.com

To optimize the synthesis of this compound, it is essential to understand the kinetics of the esterification reaction. Kinetic studies typically investigate the influence of various parameters on the reaction rate. researchgate.netijert.org For esterification reactions catalyzed by ion exchange resins, several kinetic models have been proposed, including pseudo-homogeneous (PH), Eley-Rideal (ER), and Langmuir-Hinshelwood-Hougen-Watson (LHHW) models. repositorioinstitucional.mxresearchgate.net

The key parameters affecting the reaction rate are:

Temperature: Increasing the reaction temperature generally increases the reaction rate and the conversion of reactants. ijert.orgripublication.comresearchgate.net

Catalyst Loading: The rate of reaction typically increases with an increase in the amount of catalyst, up to a certain point where mass transfer limitations may occur. ijert.orgripublication.comresearchgate.net

Molar Ratio of Reactants: The conversion can be enhanced by using an excess of one of the reactants (either the alcohol or the carboxylic acid). ijert.org

Studies on the esterification of 4-tert-butylcyclohexanol using Amberlyst-15 have been conducted to develop a kinetic model for an intrinsically kinetically controlled reaction, ensuring the absence of external mass transfer or intra-particle diffusion limitations. researchgate.netresearchgate.net This allows for the precise determination of kinetic parameters and optimization of the industrial process. researchgate.net

| Parameter | Effect on Reaction Rate/Conversion | Source |

|---|---|---|

| Increasing Temperature | Increases reaction rate and conversion | ijert.orgripublication.com |

| Increasing Catalyst Loading | Increases reaction rate | ijert.orgripublication.com |

| Increasing Molar Ratio (Alcohol:Acid or Acid:Alcohol) | Increases equilibrium conversion | ijert.org |

Influence of Reaction Parameters (Temperature, Molar Ratios, Catalyst Loading, Stirring Speed) on Reaction Rate

The synthesis of this compound is significantly influenced by various reaction parameters that control the rate of reaction and the final product yield. The esterification is typically conducted by reacting 4-tert-butylcyclohexanol with an acetylating agent like acetic acid in the presence of a catalyst. researchgate.net

Temperature: Reaction temperature plays a crucial role in the kinetics of the esterification process. An increase in temperature generally leads to a higher reaction rate and conversion. For instance, in the synthesis of cyclohexyl acetate, increasing the reaction temperature from 45°C to 85°C results in a significant rise in conversion. nih.gov However, further increases in temperature may only produce a marginal change in conversion. nih.gov The optimal temperature range for the acetylation of 4-tert-butylcyclohexanol is typically between room temperature (25°C) and 150°C, with a preferred range of 25°C to 130°C. google.comgoogleapis.com

Molar Ratios: The ratio of reactants, specifically the alcohol to the acetylating agent, can be manipulated to drive the reaction equilibrium towards the product side. Using an excess of one reactant, such as acetic anhydride, can help to achieve a higher conversion of the alcohol. guidechem.com In some studies, molar ratios of alcohol to acid have been varied from 2:1 to 5:1 to study the effect on reaction kinetics. researchgate.net To ensure the reaction goes to completion, a two-step process may be employed where 4-tert-butylcyclohexanol is first treated with acetic acid and then with acetic anhydride in at least an equimolar amount to the remaining alcohol. google.com

Catalyst Loading: The amount of catalyst used directly impacts the reaction rate. For heterogeneous catalysts like ion exchange resins, increasing the catalyst loading generally enhances the conversion of the alcohol. researchgate.net However, there is often an optimal loading, beyond which further increases may not significantly affect the conversion. nih.gov For example, when using sulfuric acid as a catalyst, the consumption is generally between 0.01-5% (mole) relative to the 4-tert-butylcyclohexanol. google.com In studies using Amberlyst 15, catalyst loading was varied from 0.5% to 2% by weight of the reaction mixture. researchgate.net

Stirring Speed: In heterogeneous catalytic systems, the stirring speed is important to overcome mass transfer limitations. The reaction rate may be dependent on the stirrer speed if there is external mass transfer resistance between the solid catalyst and the liquid reactants. researchgate.net However, once a certain stirring speed is reached (e.g., 500 rpm in some studies), the reaction becomes intrinsically kinetically controlled, meaning the rate is no longer limited by mass transfer. researchgate.net

The interplay of these parameters is critical for optimizing the synthesis of this compound, ensuring high yield and purity of the desired product.

Table 1: Influence of Reaction Parameters on this compound Synthesis

| Parameter | General Effect | Typical Range/Condition | Source |

|---|---|---|---|

| Temperature | Increased temperature increases reaction rate and conversion. | 25°C to 150°C | google.comgoogleapis.com |

| Molar Ratio | Excess acetylating agent drives the reaction to completion. | Alcohol to Acid: 2:1 to 5:1 | researchgate.net |

| Catalyst Loading | Increased loading enhances conversion, up to an optimal point. | 0.5% to 2% (by weight) for ion exchange resins | researchgate.net |

| Stirring Speed | Sufficient speed overcomes mass transfer limitations. | >500 rpm to ensure kinetic control | researchgate.net |

Mechanism of Action of Acetylating Agents (e.g., Acetic Anhydride, Acetic Acid)

The acetylation of 4-tert-butylcyclohexanol involves the reaction of its hydroxyl group with an acetylating agent, most commonly acetic anhydride or acetic acid. The mechanisms differ slightly but are both typically facilitated by an acid catalyst, such as sulfuric acid. google.comyoutube.com

Mechanism with Acetic Anhydride: When acetic anhydride is used as the acetylating agent, the reaction can proceed even without a catalyst, though it is often accelerated by one. mdpi.com The mechanism involves the nucleophilic attack of the alcohol's oxygen atom on one of the carbonyl carbons of acetic anhydride. mdpi.comlibretexts.org

Nucleophilic Attack: The lone pair of electrons on the oxygen of the 4-tert-butylcyclohexanol attacks a carbonyl carbon of acetic anhydride. This forms a tetrahedral intermediate. mdpi.comyoutube.com

Leaving Group Departure: The intermediate then collapses, eliminating a carboxylate anion (acetate) as a good leaving group. libretexts.orgyoutube.com

Deprotonation: A base (such as pyridine, if used, or another alcohol molecule) removes the proton from the oxonium ion, yielding the final ester product, this compound, and a molecule of acetic acid as a byproduct. mdpi.comlibretexts.org

In an acid-catalyzed reaction, the acid catalyst first protonates one of the carbonyl oxygens of the acetic anhydride. This makes the corresponding carbonyl carbon a much stronger electrophile, accelerating the nucleophilic attack by the alcohol. youtube.com

Mechanism with Acetic Acid (Fischer Esterification): The reaction between an alcohol and a carboxylic acid, known as Fischer esterification, is a reversible process that requires an acid catalyst. youtube.commasterorganicchemistry.com

Protonation of Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the acetic acid. This increases the electrophilicity of the carbonyl carbon. youtube.commasterorganicchemistry.comacs.org

Nucleophilic Attack: The alcohol (4-tert-butylcyclohexanol) acts as a nucleophile, attacking the protonated carbonyl carbon to form a tetrahedral intermediate (an oxonium ion). masterorganicchemistry.comacs.org

Proton Transfer: A proton is transferred from the attacking alcohol's oxygen to one of the hydroxyl groups of the intermediate. This converts the hydroxyl group into a better leaving group (water). masterorganicchemistry.com

Elimination of Water: The intermediate collapses, and a molecule of water is eliminated, forming a protonated ester. masterorganicchemistry.com

Deprotonation: The protonated ester is deprotonated (the catalyst is regenerated) to give the final product, this compound. youtube.commasterorganicchemistry.com

Because Fischer esterification is an equilibrium reaction, the process can be driven to completion by using an excess of one reactant or by removing water as it is formed. masterorganicchemistry.com

Chemical Transformations and Derivatives

Oxidation and Reduction Pathways of Cyclohexyl Acetate Derivatives

The chemical stability of this compound allows for transformations targeting either the ester functional group or the cyclohexane (B81311) ring, although the ester is generally stable. scbt.com

Oxidation: The oxidation of the cyclohexane ring of this compound is not a common transformation. More relevant is the oxidation of the precursor alcohol, 4-tert-butylcyclohexanol. The oxidation of 4-tert-butylcyclohexanol using reagents like sodium hypochlorite in acetic acid yields 4-tert-butylcyclohexanone. wisc.edu The acetate group itself is generally resistant to oxidation under these conditions. The oxidation of the cyclohexane ring in related compounds can be achieved using stronger oxidizing agents, potentially leading to ring-opening or the formation of dicarboxylic acids, but this is a destructive pathway not typically used for functional derivatization.

Reduction: The ester moiety of this compound is relatively unreactive towards common reducing agents like sodium borohydride. Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), would be required to reduce the ester. This reduction would cleave the ester bond, yielding two alcohol products: 4-tert-butylcyclohexanol and ethanol. This process effectively reverses the esterification. The cyclohexane ring itself is already fully saturated and therefore cannot be reduced further by typical hydrogenation methods.

Nucleophilic Substitution Reactions Involving Acetate Moiety

The acetate group in this compound can act as a leaving group in nucleophilic substitution reactions, although it is not as effective as halides or tosylates. The reaction typically proceeds via nucleophilic acyl substitution, where the nucleophile attacks the carbonyl carbon.

A primary example of this is the alkaline hydrolysis (saponification) of the ester. rsc.org In this reaction, a hydroxide ion (OH⁻) acts as the nucleophile and attacks the carbonyl carbon of the acetate group. This forms a tetrahedral intermediate which then collapses, expelling the 4-tert-butylcyclohexanolate anion as the leaving group and forming acetic acid. The cyclohexanolate anion is then quickly protonated by the acetic acid (or water) to yield 4-tert-butylcyclohexanol. The rates of hydrolysis can be influenced by the stereochemistry (cis vs. trans) of the acetate group, as the accessibility of the reaction center can differ. rsc.org

These substitution reactions are fundamental to the interconversion of esters. For example, treating this compound with another carboxylate in the presence of an acid or base catalyst can lead to a transesterification reaction, forming a new ester. The stereochemical configuration at the C-O bond of the cyclohexane ring can be inverted during certain nucleophilic substitution reactions, particularly if the reaction proceeds through an Sₙ2 mechanism. libretexts.org

Synthesis of Related Cyclohexane Derivatives (e.g., 4-tert-Butylcyclohexyl Acrylate)

Building upon the core structure of 4-tert-butylcyclohexanol, a variety of other cyclohexane derivatives can be synthesized. A notable example is 4-tert-butylcyclohexyl acrylate (B77674). tcichemicals.com This compound retains the 4-tert-butylcyclohexyl group but replaces the acetate with an acrylate moiety.

The synthesis of 4-tert-butylcyclohexyl acrylate is typically achieved through the esterification of 4-tert-butylcyclohexanol with acrylic acid or one of its derivatives, such as acryloyl chloride.

Using Acryloyl Chloride: The reaction of 4-tert-butylcyclohexanol with acryloyl chloride is a highly effective method. The alcohol's oxygen attacks the highly electrophilic carbonyl carbon of the acid chloride. The reaction is often carried out in the presence of a non-nucleophilic base, like pyridine or triethylamine, to neutralize the hydrochloric acid (HCl) byproduct that is formed.

Using Acrylic Acid: Direct esterification with acrylic acid is also possible, similar to the Fischer esterification used for the acetate. This reaction requires an acid catalyst and conditions to remove the water byproduct to drive the reaction to completion. Due to the tendency of acrylates to polymerize at high temperatures, a polymerization inhibitor is often added.

The resulting 4-tert-butylcyclohexyl acrylate is a monomer that can be used in the synthesis of polymers with specific properties conferred by the bulky 4-tert-butylcyclohexyl group.

Stereochemical Investigations and Conformational Analysis

Conformational Preferences of 4-tert-Butylcyclohexyl Acetate (B1210297) Isomers

The spatial arrangement of the tert-butyl and acetate groups on the cyclohexane (B81311) ring dictates the conformational equilibrium of the cis and trans isomers.

The stability of the chair conformations of substituted cyclohexanes is largely governed by steric interactions. For monosubstituted cyclohexanes, the equatorial conformer is generally more stable than the axial conformer due to the avoidance of 1,3-diaxial interactions. libretexts.org These are steric repulsions between an axial substituent and the axial hydrogens on carbons 3 and 5 relative to the substituent. libretexts.org The energy difference between the axial and equatorial conformations is quantified by the A-value, which represents the Gibbs free energy difference (ΔG). wikipedia.org

In 4-tert-Butylcyclohexyl acetate, the large tert-butyl group has a very high A-value (approximately 5 kcal/mol), strongly favoring the equatorial position to minimize steric strain. wikipedia.orgstackexchange.com This preference effectively "locks" the cyclohexane ring into a specific conformation. stackexchange.com

Trans Isomer: In the trans isomer, both the tert-butyl group and the acetate group can occupy equatorial positions. This arrangement minimizes steric interactions, resulting in a highly stable conformation.

Cis Isomer: In the cis isomer, if the tert-butyl group is in the favored equatorial position, the acetate group must be in an axial position. stackexchange.com This leads to 1,3-diaxial interactions between the axial acetate group and the axial hydrogens, increasing the energy of this conformer. libretexts.org

Therefore, the trans isomer of this compound is the thermodynamically more stable isomer.

The tert-butyl group is considered a "conformational lock" because its strong preference for the equatorial position effectively prevents the ring from flipping to a conformation where the tert-butyl group would be axial. stackexchange.comfiveable.me The energy barrier for this flip is significantly high, meaning that at equilibrium, the conformation with the equatorial tert-butyl group is overwhelmingly predominant (approximately 99.9%). libretexts.org This locking effect simplifies conformational analysis, as it allows for the predictable positioning of the other substituent (the acetate group) as either axial (in the cis isomer) or equatorial (in the trans isomer). researchgate.net The bulky nature of the tert-butyl group can also cause some distortion of the cyclohexane ring, affecting bond angles and lengths to accommodate the large substituent. fiveable.me

Stereoselectivity in Chemical Reactions

The fixed conformation of the cyclohexane ring in this compound precursors, like 4-tert-butylcyclohexanone (B146137), has a profound influence on the stereochemical outcome of chemical reactions.

The reduction of 4-tert-butylcyclohexanone is a classic example of stereoselectivity. The product ratio of cis- and trans-4-tert-butylcyclohexanol, the precursor to the acetate, depends heavily on the steric bulk of the reducing agent. tamu.edu

Small Reducing Agents (e.g., Sodium Borohydride, NaBH₄): These reagents can approach the carbonyl group from the less hindered axial side, leading to the formation of the trans-alcohol as the major product. tamu.eduthecatalyst.org

Bulky Reducing Agents (e.g., L-Selectride): These reagents experience significant steric hindrance from the axial hydrogens and therefore approach from the more open equatorial side, resulting in the cis-alcohol as the major product. tamu.edu

Similarly, the catalytic hydrogenation of 4-tert-butylphenol (B1678320) or 4-tert-butylcyclohexanone can be directed to favor either the cis or trans isomer by selecting the appropriate catalyst. chemicalbook.com For instance, a rhodium-carbon catalyst tends to produce a higher percentage of the cis-isomer, while a Raney nickel catalyst favors the trans-isomer. chemicalbook.com Recent developments have introduced iridium catalysts with specific ligands that can achieve very high cis/trans ratios (>99:1) in the hydrogenation of ketones. organic-chemistry.org Biocatalytic routes using enzymes like carbonyl reductases have also shown high stereoselectivity, capable of producing either the cis or trans alcohol in high diastereomeric excess. almacgroup.comjst.go.jp

| Reagent/Catalyst | Major Product Isomer | Approximate Isomer Ratio (cis:trans) | Reference |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | trans-4-tert-butylcyclohexanol | Minority cis | tamu.eduthecatalyst.org |

| L-Selectride | cis-4-tert-butylcyclohexanol | Predominantly cis | tamu.edu |

| Rhodium on Carbon | cis-4-tert-butylcyclohexanol | ~80:20 to 90:10 | chemicalbook.comalmacgroup.com |

| Ruthenium-aminophosphine complexes | cis-4-tert-butylcyclohexanol | 96:4 | almacgroup.com |

| Iridium with f-amphbinol ligands | cis-4-tert-butylcyclohexanol | >99:1 | organic-chemistry.org |

| Carbonyl Reductase (e.g., A161) | cis-4-tert-butylcyclohexanol | 100% de (cis) | almacgroup.com |

| Carbonyl Reductase (e.g., N151) | trans-4-tert-butylcyclohexanol | 100% de (trans) | almacgroup.com |

The stereochemistry of the starting material can dictate the reaction pathway. For example, in elimination reactions of 4-tert-butylcyclohexyl derivatives, the required anti-periplanar arrangement of the leaving group and a β-hydrogen is readily achieved in the cis isomer (axial leaving group). stackexchange.com This allows for a facile E2 elimination. In the trans isomer, where the leaving group is equatorial, this geometry is not possible, and the reaction may proceed through a slower E1 mechanism or require a conformational change. stackexchange.com Similarly, in nucleophilic substitution reactions, the accessibility of the reaction center is influenced by its axial or equatorial position, affecting the reaction rate and mechanism. cdnsciencepub.com

Spectroscopic Analysis for Stereoisomer Differentiation

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are indispensable for distinguishing between the cis and trans isomers of this compound.

NMR Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are powerful tools for stereoisomer differentiation. oup.comcdnsciencepub.com

In ¹H NMR, the proton attached to the carbon bearing the acetate group (CHOAc) shows a distinct chemical shift and coupling pattern for each isomer. The axial proton in the trans isomer typically appears at a higher field (further upfield) and exhibits large axial-axial coupling constants, while the equatorial proton in the cis isomer is deshielded (further downfield) and shows smaller coupling constants. rsc.orgmdpi.com

In ¹³C NMR, the chemical shifts of the ring carbons, especially the carbon attached to the acetate group (C-1) and the adjacent carbons (C-2, C-6), are sensitive to the orientation of the acetate group. oup.comcdnsciencepub.com The C-1 carbon in the cis isomer (axial acetate) is typically shielded (appears at a lower chemical shift) compared to the trans isomer (equatorial acetate). cdnsciencepub.com

IR Spectroscopy: While the IR spectra of the cis and trans isomers are generally similar, subtle differences in the fingerprint region and the C-O stretching frequencies can be used for differentiation. nist.govchegg.com The exact position of the C-O stretch can be influenced by the axial or equatorial orientation of the acetate group.

| Isomer | Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| cis-4-tert-Butylcyclohexyl acetate | ~4.99 | mdpi.com |

| trans-4-tert-Butylcyclohexyl acetate | ~4.61 | mdpi.com |

| Carbon | cis-Isomer | trans-Isomer | Reference |

|---|---|---|---|

| C=O | 170.8 | 170.4 | mdpi.com |

| CHOAc | 69.6 | 73.5 | mdpi.com |

| C-C(CH₃)₃ | 47.8 | 47.0 | mdpi.com |

| -C(CH₃)₃ | 32.7 | 32.2 | mdpi.com |

Mass Spectrometry in Stereoisomeric Studies

Mass spectrometry (MS) is a powerful analytical tool used to determine the elemental composition and structure of molecules by measuring their mass-to-charge ratio (m/z). In the context of this compound, photoionization mass spectrometry has been employed to study its stereoisomers. ubc.ca

While the electron ionization (EI) mass spectra of the cis and trans isomers of this compound are nearly identical, subtle differences can be observed in the relative abundances of certain fragment ions. ubc.ca The fragmentation of the molecular ion (M⁺) of this compound (m/z 198) often involves the loss of an acetic acid molecule (CH₃COOH, 60 Da), leading to a prominent fragment ion at m/z 138. mdpi.com Another significant fragmentation pathway is the loss of the tert-butyl group, resulting in an ion at m/z 141, or the loss of the entire acetate group.

Detailed analysis of the mass spectra for the cis and trans isomers reveals slight variations in the intensities of key fragment ions. For instance, in one study, the cis isomer showed a fragment ion at m/z 138 with a relative abundance of 29%, while the trans isomer's m/z 138 fragment was at 15%. mdpi.com The base peak for both isomers is often observed at m/z 57, corresponding to the stable tert-butyl cation. mdpi.com

Table 1: Key Mass Spectrometry Data for this compound Isomers

| Isomer | Molecular Ion (M⁺) | Key Fragment Ions (m/z) and Relative Abundances (%) |

| cis-4-tert-Butylcyclohexyl acetate | 198 | 138 (29), 123 (46), 82 (86), 67 (71), 57 (100) mdpi.com |

| trans-4-tert-Butylcyclohexyl acetate | 198 | 138 (15), 123 (30), 82 (70), 67 (55), 57 (100) mdpi.com |

Data sourced from a 2020 study on the biocatalytic synthesis of this compound. mdpi.com

These subtle differences in fragmentation patterns, though minor, can be attributed to the different stereochemical orientations of the acetate group, which can influence the energetics of the fragmentation pathways. ubc.ca

Gas Chromatography for Isomer Separation and Quantification

Gas chromatography (GC) is an essential technique for separating and quantifying the cis and trans isomers of this compound. The separation is based on the differential partitioning of the isomers between a stationary phase and a mobile gas phase. The choice of the GC column's stationary phase is critical for achieving effective separation. Chiral stationary phases, such as those based on cyclodextrins, are often employed for the separation of stereoisomers. almacgroup.com

In a typical GC analysis, a mixture of cis and trans isomers is injected into the chromatograph, and the isomers are separated based on their boiling points and interactions with the stationary phase. The isomer that elutes first has a shorter retention time. It has been observed that the cis isomer generally elutes before the trans isomer. almacgroup.comresearchgate.net

The quantification of each isomer is achieved by integrating the area under its corresponding peak in the chromatogram. The relative amounts of the cis and trans isomers can then be determined. For instance, in the synthesis of cis-4-tert-butylcyclohexyl acetate, GC analysis is used to determine the diastereomeric excess (de), which is a measure of the stereoselectivity of the reaction. mdpi.com

Table 2: Gas Chromatography Retention Times for this compound Isomers

| Isomer | Typical Retention Time (min) | Column Stationary Phase |

| cis-4-tert-Butylcyclohexyl acetate | 14.89 mdpi.com | HP-5MS mdpi.com |

| trans-4-tert-Butylcyclohexyl acetate | 15.73 mdpi.com | HP-5MS mdpi.com |

Retention times are dependent on the specific GC conditions, including the column, temperature program, and carrier gas flow rate. The data presented is from a specific study and serves as an example. mdpi.com

The use of GC coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS) allows for both quantification and structural confirmation of the separated isomers. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Isomers

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of the cis and trans isomers of this compound. Both ¹H NMR and ¹³C NMR provide crucial information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the unambiguous assignment of the stereochemistry. acs.orggoogle.com

The key to distinguishing the isomers lies in the chemical shifts and coupling constants of the protons on the cyclohexane ring, particularly the proton at the C1 position (the carbon bearing the acetate group). In the more stable chair conformation, the bulky tert-butyl group strongly prefers the equatorial position.

In the trans isomer, the acetate group is also in the equatorial position. The C1 proton is therefore in the axial position, and its ¹H NMR signal appears as a triplet of triplets with a relatively large coupling constant due to its axial-axial interactions with neighboring protons. mdpi.com

In the cis isomer, the acetate group is in the axial position. The C1 proton is in the equatorial position, and its signal appears as a multiplet with smaller coupling constants. mdpi.com

The chemical shift of the C1 proton is also diagnostic: it is typically found at a lower field (higher ppm) for the cis isomer compared to the trans isomer. mdpi.com

¹³C NMR spectroscopy further supports the structural assignment. The chemical shift of the C1 carbon is sensitive to the orientation of the acetate group. The C1 carbon in the trans isomer (equatorial acetate) is generally observed at a higher chemical shift (downfield) compared to the cis isomer (axial acetate). mdpi.com

Table 3: ¹H and ¹³C NMR Data for this compound Isomers

| Isomer | ¹H NMR (CDCl₃, 400 MHz) - Key Signals (δ, ppm) | ¹³C NMR (CDCl₃, 100.6 MHz) - Key Signals (δ, ppm) |

| cis-4-tert-Butylcyclohexyl acetate | 4.99 (m, 1H, CHOAc), 2.05 (s, 3H, CH₃CO), 0.86 (s, 9H, C(CH₃)₃) mdpi.com | 170.8, 69.6, 47.8, 32.7, 30.8, 27.6, 21.8, 21.6 mdpi.com |

| trans-4-tert-Butylcyclohexyl acetate | 4.61 (tt, 1H, CHOAc), 2.01 (s, 3H, CH₃CO), 0.84 (s, 9H, C(CH₃)₃) mdpi.com | 170.4, 73.5, 47.0, 32.2, 27.5, 25.4, 21.9, 21.2 mdpi.com |

Chemical shifts are reported in parts per million (ppm) relative to a standard. Data sourced from a 2020 study. mdpi.com

Advanced NMR techniques, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), can provide further confirmation of the stereochemical assignments by revealing through-bond and through-space correlations between protons. researchgate.netipb.pt

Mechanistic Studies and Theoretical Chemistry

Reaction Mechanism Elucidation

Understanding the precise sequence of bond-making and bond-breaking events is fundamental to controlling chemical reactions. For 4-tert-Butylcyclohexyl acetate (B1210297), mechanistic studies have focused on both its catalytic synthesis and its subsequent chemical transformations.

The synthesis of 4-tert-Butylcyclohexyl acetate is predominantly achieved through the esterification of 4-tert-butylcyclohexanol (B146172) with acetic acid or its derivatives. The mechanisms of this transformation are highly dependent on the catalyst employed.

Acid Catalysis: Both homogeneous liquid acids and heterogeneous solid acids are used to catalyze the esterification. isca.me In a typical acid-catalyzed mechanism, the acid protonates the carbonyl oxygen of acetic acid, making the carbonyl carbon more electrophilic. The hydroxyl group of 4-tert-butylcyclohexanol then acts as a nucleophile, attacking the activated carbonyl carbon. This is followed by proton transfer and the elimination of a water molecule to form the ester. researchgate.net The use of solid acid catalysts, such as ion-exchange resins like Amberlyst-15, or metal oxides like zirconia and titania, is gaining traction due to their environmental benefits and ease of separation. isca.meresearchgate.net Kinetic studies using these heterogeneous catalysts often employ models like the Langmuir-Hinshelwood model to describe the reaction kinetics, which involves the adsorption of reactants onto the catalyst surface, the surface reaction, and the desorption of products. researchgate.net

Biocatalysis: Lipases, a class of enzymes, are increasingly used for the synthesis of this compound due to their high selectivity and mild reaction conditions. mdpi.commdpi.com The catalytic mechanism of lipases, such as those from Candida antarctica (CALA) or Porcine pancreas (PPL), follows a "Ping-Pong Bi-Bi" kinetic model. researchgate.netnih.gov The process begins with the acylation of the enzyme's active site (which contains a serine residue) by the acyl donor (e.g., vinyl acetate or acetic anhydride), forming a covalent acyl-enzyme intermediate and releasing the first product (e.g., vinyl alcohol, which tautomerizes to acetaldehyde). mdpi.comnih.gov Subsequently, the alcohol (4-tert-butylcyclohexanol) enters the active site and attacks the acyl-enzyme complex, leading to the formation of the ester and regeneration of the free enzyme. nih.gov The use of biocatalysts is particularly advantageous for producing specific stereoisomers, such as the cis-isomer, which is often the more desirable fragrance component. mdpi.comalmacgroup.com

A summary of catalysts used in the synthesis is presented below:

Table 1: Catalysts in the Synthesis of this compound| Catalyst Type | Specific Example | Key Mechanistic Feature | Reference |

|---|---|---|---|

| Metal Catalyst | Rhodium on Carbon | Used in the initial hydrogenation of 4-tert-butylphenol (B1678320) to selectively produce cis-4-tert-butylcyclohexanol. scentree.cogoogle.com | scentree.co, google.com |

| Solid Acid | Amberlyst-15 (Ion Exchange Resin) | Facilitates esterification via a heterogeneous mechanism, often modeled by Langmuir-Hinshelwood kinetics. researchgate.netresearchgate.net | researchgate.net, researchgate.net |

| Biocatalyst (Enzyme) | Candida antarctica Lipase (B570770) A (CALA) | Forms a covalent acyl-enzyme intermediate in a "Ping-Pong Bi-Bi" mechanism for stereoselective acetylation. mdpi.com | mdpi.com |

The primary reaction pathway involving this compound is its hydrolysis, which is the reverse of its synthesis via esterification. This reaction can be catalyzed by either an acid or a base.

In acid-catalyzed hydrolysis , a proton attacks the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbon and forming a tetrahedral intermediate. Subsequent proton transfer and elimination of 4-tert-butylcyclohexanol yield acetic acid.

A derivative, 4-tert-butylcyclohexyl acrylate (B77674), demonstrates other important reaction pathways. The acrylate moiety enables it to undergo free-radical polymerization , a chain reaction involving initiation, propagation, and termination steps, to form high-molecular-weight polymers used in coatings and adhesives. The double bond in the acrylate group also allows for addition reactions .

Computational Chemistry and Molecular Modeling

Computational methods have become indispensable tools for investigating the structural and energetic properties of molecules like this compound at an atomic level.

The cis and trans stereoisomers of this compound exhibit different physical properties and reactivity due to their distinct three-dimensional structures. The large tert-butyl group preferentially occupies the equatorial position in the cyclohexane (B81311) chair conformation to minimize steric strain. This "locking" of the conformation has significant consequences.

In the trans-isomer , the tert-butyl group is equatorial, and the acetate group is also equatorial (1,4-diequatorial).

In the cis-isomer , the tert-butyl group is equatorial, forcing the acetate group into the axial position (1-equatorial, 4-axial).

Computational models, such as those based on Density Functional Theory (DFT), can be used to calculate the ground-state energies of these isomers. These calculations consistently show that the trans-isomer is thermodynamically more stable than the cis-isomer due to the lower steric strain associated with the equatorial acetate group compared to the axial one. This energy difference influences the equilibrium ratio of the isomers in chemical reactions. Predictive modeling can also rationalize differences in reactivity, for example, by calculating the activation barriers for reactions such as hydrolysis, which may differ between the two isomers due to steric hindrance around the reaction center. orgsyn.org

The choice of solvent can significantly impact the rate and selectivity of the synthesis of this compound. Computational simulations can model these effects explicitly. For instance, in lipase-catalyzed synthesis, which is often performed in organic solvents, simulations can help understand how the solvent interacts with the enzyme and the substrates. mdpi.com The water activity in the solvent is a critical parameter in enzymatic reactions, influencing enzyme flexibility and the balance between esterification and hydrolysis. nih.gov Molecular modeling can simulate the distribution of water molecules around the enzyme's active site in different organic solvents, providing insights into how the solvent medium modulates catalytic activity and stability. For chemical catalysis, continuum solvent models or explicit solvent simulations can be used to calculate the solvation energies of reactants, transition states, and products, helping to predict how solvent polarity will affect reaction kinetics and thermodynamic equilibria.

Molecular dynamics (MD) simulations allow for the study of the time-dependent behavior of molecules, including conformational changes. For this compound, MD simulations can visualize the dynamic equilibrium of the cyclohexane ring. While the bulky tert-butyl group strongly favors the equatorial position, effectively "locking" the ring and preventing a full ring-flip, the simulations can still provide information on bond vibrations, torsional angle fluctuations, and the flexibility of the acetate side chain. By simulating the molecule in different environments (e.g., in a vacuum, in water, or in an organic solvent), one can understand how intermolecular interactions affect its conformational preferences and dynamics. These simulations provide a dynamic picture that complements the static energy calculations from quantum chemistry methods.

Environmental Fate and Biodegradation Research

Biodegradation Pathways and Kinetics in Environmental Systems

The breakdown of 4-tert-butylcyclohexyl acetate (B1210297) in the environment is primarily a biological process. The rate and pathway of this degradation are influenced by several environmental and chemical factors.

The half-life of 4-tert-butylcyclohexyl acetate during biodegradation is not constant but is affected by its concentration. acs.org Studies have shown that higher concentrations of the compound can lead to longer biodegradation half-times. acs.org This is often due to an extended lag phase at higher concentrations, even when the degradation rate constant remains similar. acs.org The initial concentration of the chemical can, therefore, be a determining factor in its environmental persistence. acs.org

For instance, in one study, the biodegradation half-life of this compound was observed to increase with higher initial test concentrations. acs.org This suggests that at lower, more environmentally relevant concentrations, the compound may degrade more readily. The presence of other organic compounds can also influence the biodegradation kinetics, as microbial communities adapt to the available carbon sources. researchgate.net

Table 1: Factors Influencing Biodegradation Half-Life of this compound

| Factor | Observation | Reference |

|---|---|---|

| Initial Concentration | Higher concentrations can lead to longer biodegradation half-lives, primarily due to extended lag phases. | acs.org |

| Mixture Composition | The presence of other xenobiotic and natural organic substrates can impact the degradation kinetics. | researchgate.net |

| Microbial Community | The composition and density of the microbial population capable of degrading the compound are crucial. | researchgate.net |

| Temperature | Biodegradation studies are often conducted at controlled temperatures, indicating its importance in degradation rates. | researchgate.net |

Role of Microbial Communities in Degradation

The degradation of this compound is carried out by mixed microbial communities present in environments like wastewater treatment plant effluent. researchgate.net The composition and adaptability of these microbial communities are fundamental to the breakdown of this xenobiotic compound. researchgate.net

At high concentrations of a chemical mixture containing this compound, specific genera of bacteria, such as Acidovorax, Novosphingobium, and Hydrogenophaga, have been observed to grow, suggesting their role in the degradation process. researchgate.net However, at lower, more environmentally realistic concentrations, no significant growth of these specific degraders was noted. researchgate.net This indicates that at low concentrations, the degradation may be carried out by the general microbial population without a significant shift in its composition. researchgate.net The initial density of degrader organisms and the presence of necessary enzymes are key to the degradation process. acs.org

Environmental Emission and Transport Studies

Computational models are employed to predict the environmental fate of chemicals like this compound following their release. nih.gov These models, such as global, multimedia models, simulate the distribution and persistence of the compound in various environmental compartments, including air, water, soil, and sediment. nih.gov Input parameters for these models include emission estimates, equilibrium partition ratios (like K_AW, K_OA, and K_OW), and environmental degradation half-lives. nih.gov For instance, the INCHEM-Py model has been used to simulate the fate of indoor air pollutants, where emissions of a similar compound were used as a proxy to model 2-tert-butylcyclohexyl acetate. rsc.org Such models can help in understanding the potential for long-range transport and accumulation in remote regions. nih.gov

The biodegradation of this compound can lead to the formation of various degradation products and byproducts. The primary degradation pathway is believed to be hydrolysis of the ester bond, which would yield 4-tert-butylcyclohexanol (B146172) and acetic acid. 4-tert-butylcyclohexanol can be further oxidized to form the corresponding ketone.

In studies of related compounds, degradation products can include decarboxylated derivatives, indicating susceptibility to heat and humidity. Analysis of volatile organic compounds (VOCs) in recycled materials has also identified this compound, suggesting its persistence through some recycling processes and its potential to be released along with other degradation products from the polymer matrix. jku.at It is important to note that under certain conditions, such as in the presence of strong oxidizing agents, hazardous decomposition products like carbon oxides can be formed. scbt.com

Table 2: Potential Degradation Products of this compound

| Precursor Compound | Potential Degradation Product | Formation Process | Reference |

|---|---|---|---|

| This compound | 4-tert-Butylcyclohexanol | Hydrolysis | |

| This compound | Acetic Acid | Hydrolysis | |

| 4-tert-Butylcyclohexanol | 4-tert-Butylcyclohexanone (B146137) | Oxidation |

Advanced Characterization Techniques and Analytical Methodologies

Chromatographic Separations and Quantification

Chromatographic techniques are fundamental in the analysis of 4-tert-butylcyclohexyl acetate (B1210297), particularly for separating its cis and trans isomers and assessing the purity of the sample.

Chiral Stationary Phase Gas Chromatography for Diastereomeric Excess Determination

Gas chromatography (GC) utilizing a chiral stationary phase is a powerful technique for the separation and quantification of the diastereomers of 4-tert-butylcyclohexyl acetate. azom.comuni-muenchen.de The underlying principle of this method is "chiral recognition," where the enantiomers or diastereomers of the analyte form transient diastereomeric complexes with the chiral selector of the stationary phase. azom.com These complexes have different thermodynamic stabilities, leading to different retention times in the GC column and thus enabling their separation. azom.comuni-muenchen.de

Cyclodextrins and their derivatives are commonly used as chiral selectors in stationary phases for GC. azom.comchromatographyonline.com The ability of these molecules to form selective inclusion complexes allows for the effective separation of a wide range of chiral compounds. azom.com The high efficiency, sensitivity, and rapid separation times are significant advantages of using GC for this purpose. uni-muenchen.de When coupled with mass spectrometry (GC-MS), it allows for unambiguous identification of the separated isomers. uni-muenchen.de For this compound, determining the ratio of the cis and trans isomers is important as they possess different odor characteristics. chemicalbook.com

High-Resolution Gas Chromatography for Purity Analysis

High-resolution gas chromatography (GC) is a standard method for determining the purity of this compound. Commercial grades of this compound are often specified with a minimum purity level, such as ≥96%, as determined by GC. calpaclab.com This technique separates the main component from any impurities, starting materials, or byproducts. The composition of commercial mixtures, particularly the cis-trans ratio, can be accurately determined using GC, which is crucial as this ratio can vary with the synthetic method used. chemicalbook.com For instance, hydrogenation of 4-tert-butylphenol (B1678320) with a Raney nickel catalyst tends to produce a higher percentage of the trans-isomer, while a rhodium-carbon catalyst favors the cis-isomer. chemicalbook.com

Spectroscopic Characterization Beyond Basic Identification

Spectroscopic techniques provide detailed information about the molecular structure, functional groups, and conformational properties of this compound.

Detailed Infrared (IR) Spectroscopy Analysis

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in this compound. The IR spectrum of this compound displays characteristic absorption bands that confirm its structure. A strong absorption band is typically observed around 1737 cm⁻¹, which is indicative of the C=O stretching vibration of the ester group. google.com Additionally, bands corresponding to C-H stretching vibrations from the tert-butyl group and the cyclohexane (B81311) ring are expected around 2960 cm⁻¹. The region between 1460 cm⁻¹ and 2929 cm⁻¹ also shows significant absorption bands. google.com Techniques such as Attenuated Total Reflectance (ATR)-IR can also be employed for analysis. nih.gov

Advanced Mass Spectrometry Fragmentation Analysis

Mass spectrometry (MS), often coupled with gas chromatography (GC-MS), provides information on the molecular weight and fragmentation pattern of this compound, aiding in its structural confirmation. The molecular ion (M⁺) peak for this compound would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight of approximately 198.30 g/mol . nih.govnist.gov

The fragmentation pattern is particularly informative. A common fragmentation pathway for esters is the loss of the alkoxy group or the acyloxy group. For this compound, a significant fragmentation involves the loss of acetic acid (CH₃COOH), which has a mass of 60 Da, resulting in a prominent peak at m/z 138 (M⁺ - 60). mdpi.com Other characteristic fragment ions are observed at m/z values of 123, 82, 67, and 57, with the ion at m/z 57 often being the base peak, corresponding to the tert-butyl cation ([C(CH₃)₃]⁺). nih.govmdpi.com The relative intensities of these fragment ions can differ slightly between the cis and trans isomers. mdpi.com